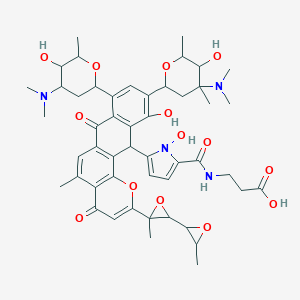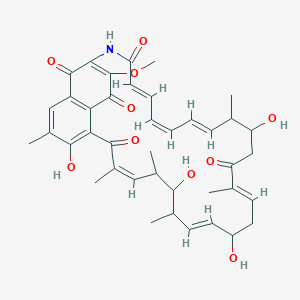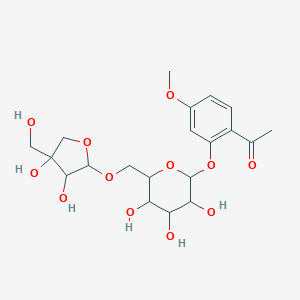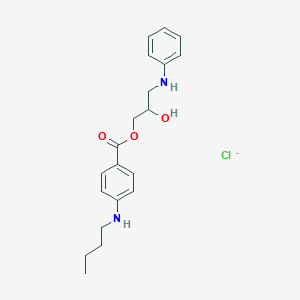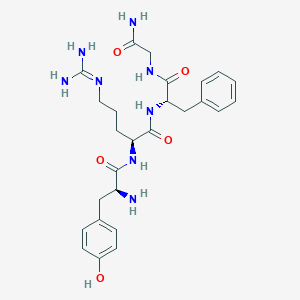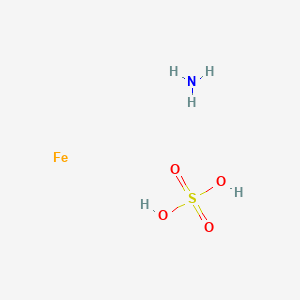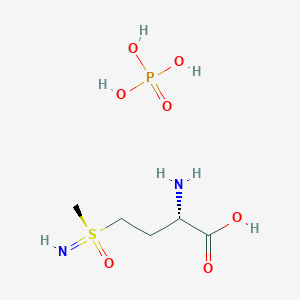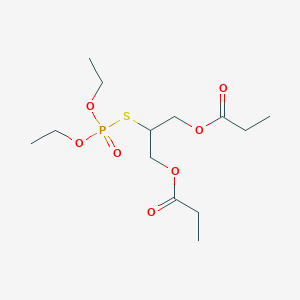
(2-Diethoxyphosphorylsulfanyl-3-propanoyloxypropyl) propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Diethoxyphosphorylsulfanyl-3-propanoyloxypropyl) propanoate, also known as DTPSPP, is a chemical compound that has been widely used in scientific research. It is a phosphorothioate ester that has a propanoic acid group attached to it. DTPSPP has shown promising results in various applications, including biochemistry, pharmacology, and medicinal chemistry.
Mechanism of Action
(2-Diethoxyphosphorylsulfanyl-3-propanoyloxypropyl) propanoate acts as an inhibitor of various enzymes by binding to the active site of the enzyme. It forms a covalent bond with the active site serine residue of the enzyme, thereby inhibiting its activity. The inhibition of enzymes by this compound has been studied extensively, and the compound has shown promising results in various applications.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes that play a crucial role in the transmission of nerve impulses. This compound has also been shown to inhibit the activity of carbonic anhydrase, which is an enzyme that plays a crucial role in the regulation of acid-base balance in the body.
Advantages and Limitations for Lab Experiments
(2-Diethoxyphosphorylsulfanyl-3-propanoyloxypropyl) propanoate has several advantages as a tool for scientific research. It is a relatively simple compound to synthesize and can be obtained in high yields. It has also been shown to be a potent inhibitor of various enzymes, making it a valuable tool for studying enzyme mechanisms. However, this compound also has some limitations. It can be toxic at high concentrations, and its effects on living organisms are still not fully understood.
Future Directions
There are several future directions for the use of (2-Diethoxyphosphorylsulfanyl-3-propanoyloxypropyl) propanoate in scientific research. One potential application is in the development of new drugs for the treatment of neurological disorders. This compound has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes that play a crucial role in the pathogenesis of Alzheimer's disease. Another potential application is in the development of new gene therapy strategies. This compound has been used as a substrate for the synthesis of phosphorothioate oligonucleotides, which have potential applications in gene therapy. Overall, the potential applications of this compound in scientific research are numerous, and further studies are needed to fully understand its mechanisms of action and potential uses.
Synthesis Methods
The synthesis of (2-Diethoxyphosphorylsulfanyl-3-propanoyloxypropyl) propanoate involves a two-step process. The first step involves the reaction of diethyl phosphorochloridate with thiourea to form diethyl thiophosphate. In the second step, diethyl thiophosphate is reacted with 3-hydroxypropionic acid to form this compound. The synthesis of this compound is a relatively simple process, and the compound can be obtained in high yields.
Scientific Research Applications
(2-Diethoxyphosphorylsulfanyl-3-propanoyloxypropyl) propanoate has been extensively used in scientific research, particularly in the field of biochemistry. It has been used as a tool to study the mechanisms of action of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. This compound has also been used as a substrate for the synthesis of phosphorothioate oligonucleotides, which have potential applications in gene therapy.
properties
CAS RN |
19594-39-9 |
|---|---|
Molecular Formula |
C13H32N2O.2I |
Molecular Weight |
356.37 g/mol |
IUPAC Name |
(2-diethoxyphosphorylsulfanyl-3-propanoyloxypropyl) propanoate |
InChI |
InChI=1S/C13H25O7PS/c1-5-12(14)17-9-11(10-18-13(15)6-2)22-21(16,19-7-3)20-8-4/h11H,5-10H2,1-4H3 |
InChI Key |
DJRSWSMBDPNUHY-UHFFFAOYSA-N |
SMILES |
CCC(=O)OCC(COC(=O)CC)SP(=O)(OCC)OCC |
Canonical SMILES |
CCC(=O)OCC(COC(=O)CC)SP(=O)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



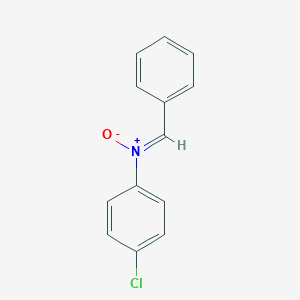
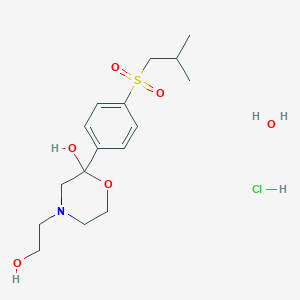


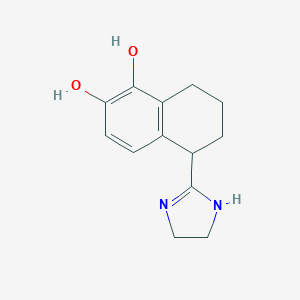
![2-Naphthalenesulfonic acid, 6-amino-5-[2-[5-chloro-2-(2-chlorophenoxy)phenyl]diazenyl]-4-hydroxy-, sodium salt (1:1)](/img/structure/B217197.png)
